Cas no 937655-22-6 (N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride)

N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride is a synthetic organic compound featuring a benzyl-substituted methanamine core linked to a 2-methoxy-1,3-thiazole moiety. The hydrochloride salt enhances solubility and stability, making it suitable for various research applications. The presence of the thiazole ring contributes to its potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules. Its structural features, including the methoxy and benzyl groups, offer opportunities for further functionalization. This compound is typically utilized in pharmaceutical and agrochemical research due to its well-defined chemical properties and compatibility with synthetic modifications. Proper handling and storage under controlled conditions are recommended to maintain integrity.
N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride structure
937655-22-6 structure
Product Name:N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride
CAS No:937655-22-6
MF:C12H15ClN2OS
MW:270.7783
CID:3032267
Update Time:2025-06-09

N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-苄基-1-(2-甲氧基-1,3-噻唑-5-基)甲胺盐酸盐
    • N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine
    • N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)-methanamine hydrochloride
    • benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
    • N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride
    • N-Benzyl-1-(2-methoxythiazol-5-yl)methanamine hydrochloride
    • N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride
    • N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride
    • Inchi: 1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
    • InChI Key: PAUTVFLWLNTQHV-UHFFFAOYSA-N
    • SMILES: Cl[H].S1C(=NC([H])=C1C([H])([H])N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Topological Polar Surface Area: 62.4

N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride Security Information

  • HazardClass:IRRITANT

N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride Pricemore >>

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Additional information on N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride

Recent Advances in the Study of N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine Hydrochloride (CAS: 937655-22-6)

N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride (CAS: 937655-22-6) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazole moiety and benzylamine structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical research.

The synthesis of N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride has been optimized to achieve higher yields and purity, as reported in several recent publications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and consistency. These methodological improvements are critical for scaling up production and facilitating further preclinical and clinical studies.

Pharmacological investigations have revealed that N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride exhibits notable activity in modulating specific biological pathways. For instance, recent in vitro and in vivo studies have demonstrated its efficacy as a potential inhibitor of certain enzymes involved in inflammatory and oncogenic processes. These findings suggest that the compound could be a candidate for developing novel anti-inflammatory or anticancer agents, pending further validation through extensive clinical trials.

In addition to its therapeutic potential, the compound's safety profile and pharmacokinetic properties have been under scrutiny. Preliminary toxicology studies indicate that N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride has a favorable safety margin, with minimal adverse effects observed at therapeutic doses. However, comprehensive long-term studies are required to fully assess its biocompatibility and potential side effects in humans.

The mechanistic studies of N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride have also shed light on its interactions at the molecular level. Researchers have identified key binding sites and pathways through which the compound exerts its effects, providing a foundation for structure-activity relationship (SAR) analyses. These insights are invaluable for designing derivatives with enhanced potency and selectivity, paving the way for next-generation therapeutics.

In conclusion, N-Benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride (CAS: 937655-22-6) represents a promising scaffold for drug discovery and development. Its unique chemical structure, coupled with its demonstrated biological activities, positions it as a valuable tool for advancing our understanding of disease mechanisms and exploring new treatment modalities. Continued research efforts are essential to unlock its full potential and translate these findings into clinically viable solutions.

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